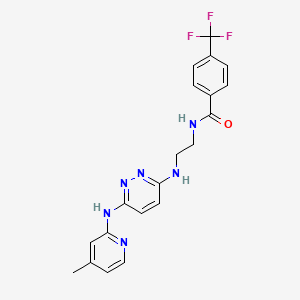![molecular formula C11H22N2O B2727695 {[1-(2-Methylpropyl)cyclopentyl]methyl}urea CAS No. 1537318-44-7](/img/structure/B2727695.png)
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea is a chemical compound with the molecular formula C11H22N2O It is known for its unique structure, which includes a cyclopentyl ring substituted with a 2-methylpropyl group and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-Methylpropyl)cyclopentyl]methyl}urea typically involves the reaction of 1-(2-methylpropyl)cyclopentylamine with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the urea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
作用機序
The mechanism of action of {[1-(2-Methylpropyl)cyclopentyl]methyl}urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopentyl ring and 2-methylpropyl group contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
{[1-(2-Methylpropyl)cyclohexyl]methyl}urea: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
{[1-(2-Methylpropyl)cyclopropyl]methyl}urea: Contains a cyclopropyl ring, leading to different reactivity and properties.
{[1-(2-Methylpropyl)cyclobutyl]methyl}urea: Features a cyclobutyl ring, which affects its chemical behavior.
Uniqueness
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea is unique due to its specific ring structure and substitution pattern. The combination of a cyclopentyl ring with a 2-methylpropyl group and a urea moiety imparts distinct chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
[1-(2-methylpropyl)cyclopentyl]methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)7-11(5-3-4-6-11)8-13-10(12)14/h9H,3-8H2,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDLFKHHHKISCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide](/img/structure/B2727612.png)



![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide](/img/structure/B2727619.png)

![2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2727622.png)
![[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2727624.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/new.no-structure.jpg)
![(Z)-N-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}hydroxylamine](/img/structure/B2727627.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2727629.png)

![N-[(thiophen-2-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide](/img/structure/B2727633.png)

